molecular formula C9H10O4S B1352632 Methyl 4-(methylsulfonyl)benzoate CAS No. 22821-70-1

Methyl 4-(methylsulfonyl)benzoate

Cat. No. B1352632
CAS RN: 22821-70-1
M. Wt: 214.24 g/mol
InChI Key: GUGXKWUWYBKREL-UHFFFAOYSA-N
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Description

Methyl 4-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C9H10O5S . It has a molecular weight of 230.24 .


Synthesis Analysis

The synthesis of Methyl 4-(methylsulfonyl)benzoate can be achieved through various methods. One approach involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, yielding 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37% respectively . Another method involves a multi-step reaction with hydrazine and acetic acid in methanol .


Molecular Structure Analysis

The molecular structure of Methyl 4-(methylsulfonyl)benzoate can be represented by the InChI code: 1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3 .


Chemical Reactions Analysis

Esters like Methyl 4-(methylsulfonyl)benzoate can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

Scientific Research Applications

Synthesis and Industrial Production

  • Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, demonstrates the importance of Methyl 4-(methylsulfonyl)benzoate in pharmaceutical synthesis. The process involves several chemical reactions including diazotization, Sandmeyer reaction, and methylation, highlighting the compound's role in complex chemical syntheses (Yang Jian-she, 2009).

Chemical Properties and Acaricide Application

  • The compound's variant, Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, known as amido­flumet, serves as a novel acaricide. Its molecular orientation, specifically the coplanar arrangement of sulfonamide H atom and carbonyl O atom, is crucial for its effectiveness (Masaharu Kimura, S. Hourai, 2005).

Process Optimization in Pharmaceutical Intermediates

  • The optimization of reaction conditions for the synthesis of related compounds, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, illustrates the industrial relevance of Methyl 4-(methylsulfonyl)benzoate derivatives in pharmaceutical manufacturing (W. Xu, C. Guo, Tao Li, Si-Quan Liu, 2018).

Applications in Organic Synthesis and Catalysis

  • Research on the synthesis and crystallographic characterization of light-metal coordination polymers using a derivative of Methyl 4-(methylsulfonyl)benzoate highlights its potential in diversifying the structures of light-metal coordination polymers, with implications for material science and catalysis (Rika Ochi, S. Noro, Y. Hijikata, K. Kubo, Takayoshi Nakamura, 2017).

Environmental and Microbial Applications

  • The microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia, which utilizes methyl benzoate as a carbon source, reveals the environmental significance of Methyl 4-(methylsulfonyl)benzoate and its derivatives in biodegradation and soil ecology (G. Philippe, D. Vega, J. Bastide, 2001).

Safety And Hazards

The safety data sheet for a similar compound, Methyl benzenesulfonate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-13-9(10)7-3-5-8(6-4-7)14(2,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGXKWUWYBKREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424079
Record name methyl 4-methanesulfonylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(methylsulfonyl)benzoate

CAS RN

22821-70-1
Record name methyl 4-methanesulfonylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 ml of a desiccated methanol solution containing 50 g (0.25 mol) of p-methylsulfonylbenzoic acid and 10 ml of concentrated sulfuric acid was refluxed by heating for 8 hours. The reaction mixture was then cooled with ice and the crystals thus precipitated were collected by filtration and washed with methanol to obtain 48.2 g (0.225 mol) of the above described compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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